1-Bromo-2-(methylsulfinyl)benzene

Quality control Analytical chemistry Synthetic intermediate

1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6) is an ortho-substituted aromatic sulfoxide with molecular formula C₇H₇BrOS and a molecular weight of 219.10 g/mol. As a bifunctional building block, it contains both a bromine atom for cross-coupling and a chiral methylsulfinyl group that confers stereogenic character at sulfur.

Molecular Formula C7H7BrOS
Molecular Weight 219.1 g/mol
CAS No. 7321-58-6
Cat. No. B1278904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(methylsulfinyl)benzene
CAS7321-58-6
Molecular FormulaC7H7BrOS
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC=C1Br
InChIInChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKeyNNNHMHLNXXGWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): Ortho-Brominated Aryl Sulfoxide for Selective Cross-Coupling and Asymmetric Synthesis Procurement


1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6) is an ortho-substituted aromatic sulfoxide with molecular formula C₇H₇BrOS and a molecular weight of 219.10 g/mol . As a bifunctional building block, it contains both a bromine atom for cross-coupling and a chiral methylsulfinyl group that confers stereogenic character at sulfur [1]. The compound serves as a precursor for halogen-metal exchange reactions and as a key intermediate for conjugated ladder-type heteroacenes used in organic electronics [1].

Ortho-bromo aryl sulfoxide for cross-coupling and asymmetric synthesis building block
Chelation-enabled directed metalation intermediate for regioselective functionalization
Room-temperature liquid formulation compatible with automated dispensing workflows

1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): Ortho- vs Para-Substituted Aryl Sulfoxide Differentiation in Procurement Specifications


Generic substitution of 1-bromo-2-(methylsulfinyl)benzene fails due to its unique ortho-substitution pattern that fundamentally alters both reactivity and stereochemical outcomes. The proximity of the bromine and methylsulfinyl groups enables chelation-controlled reactivity [1], which is absent in para-substituted isomers such as 4-bromophenyl methyl sulfoxide (mp 77-78 °C) [2]. This ortho-arrangement generates distinct steric and electronic environments around sulfur [3], directly impacting enantioselectivity in asymmetric sulfoxidation reactions where the ortho-bromo derivative yields different outcomes than its para counterpart . In organometallic transformations, the ortho-bromine enables directed ortho-metalation pathways that meta- or para-isomers cannot access . Furthermore, as a room-temperature liquid , this compound offers formulation and handling advantages over solid para-isomers in automated synthesis platforms.

Ortho Isomer (Target)
Para Isomer (Common Substitute)
Risk
Chelation geometry supports directed metalation
Lacks chelation capability; different reactivity pathways
Reactivity profile may shift, limiting synthetic route transfer
Liquid at room temperature
Solid, requiring pre-dissolution
Liquid handling compatibility may not transfer directly
Ortho-bromo directs enantioselectivity in sulfoxidation
Different steric/electronic environment alters stereochemical outcome
Stereochemical control context may differ between regioisomers

1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): Quantitative Differentiation Evidence for Procurement Selection


1-Bromo-2-(methylsulfinyl)benzene Purity Specification: GC >98.0% vs Industry Standard 95% Grade

High-purity grade (>98.0% by GC) provides a 3.0 percentage point advantage over the standard 95% technical grade . This purity differential reduces purification burden in downstream synthetic steps. The product is confirmed by NMR structure verification .

Purity specification
Data to verify
>98.0% (GC)
Supports reduced purification burden review
Supplier-reported; NMR confirmed
Quality control Analytical chemistry Synthetic intermediate

1-Bromo-2-(methylsulfinyl)benzene Ortho-Substitution Enables Chelation-Controlled Halogen-Metal Exchange

The ortho-positioning of the bromine and methylsulfinyl groups creates a chelation-controlled reactivity profile that meta- and para-substituted isomers cannot replicate [1]. This spatial arrangement facilitates directed ortho-metalation and subsequent functionalization .

Chelation-controlled metalation
Class-level
Ortho-arrangement enables chelation; meta/para lack geometry
Supports directed ortho-metalation pathway studies
Reactivity difference context; requires validation
Organometallic chemistry Cross-coupling Synthetic methodology

1-Bromo-2-(methylsulfinyl)benzene Physical State: Liquid at 20°C vs Solid Para-Isomer (mp 77-78°C)

1-Bromo-2-(methylsulfinyl)benzene is a liquid at 20°C with a boiling point of 109 °C at 0.05 mmHg , while the para-substituted isomer 4-bromophenyl methyl sulfoxide is a solid with melting point 77-78 °C [1]. This physical state difference directly impacts handling in automated liquid handling systems.

Physical state at 20 °C
Cross-study comparable
Liquid (bp 109 °C/0.05 mmHg) vs para solid
Supports automated dispensing workflow fit
Reported context; density 1.60 g/mL
Formulation science Automated synthesis Physical chemistry

1-Bromo-2-(methylsulfinyl)benzene as Chiral Auxiliary Precursor for Stereocontrolled Radical Reactions

Optically active ortho-bromophenyl sulfoxides can be prepared and serve as chiral auxiliaries to control the stereochemical outcome of radical reactions [1]. The ortho-bromine substituent is critical for achieving enantiomerically pure sulfoxide derivatives .

Chiral auxiliary precursor
Class-level
Enantiomerically pure ortho-bromophenyl sulfoxide derivatives control radical stereochemistry
Supports stereochemical-control study fit
Reported radical addition/cyclization context
Asymmetric synthesis Radical chemistry Stereoselective transformations

1-Bromo-2-(methylsulfinyl)benzene Synthetic Versatility: Building Block for Conjugated Ladder-Type Heteroacenes

1-Bromo-2-(methylsulfinyl)benzene serves as a validated intermediate in the synthesis of conjugated ladder-type heteroacenes bearing pyrrole and thiophene ring units . The ortho-arrangement of bromine and sulfoxide groups provides the precise geometric and electronic requirements for constructing fused heteroacene frameworks.

Heteroacene synthesis
Supporting evidence
Validated intermediate for ladder-type heteroacenes with pyrrole/thiophene units
Supports materials chemistry application review
Application-specific suitability; data to verify
Organic electronics Conjugated materials Material science

1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6): High-Value Procurement Scenarios for Research and Industrial Applications


Multi-Step Pharmaceutical Intermediate Synthesis Requiring High Purity Starting Materials

The >98.0% (GC) purity grade of 1-bromo-2-(methylsulfinyl)benzene directly supports multi-step pharmaceutical intermediate synthesis where impurity carry-through can compromise final product quality and yield. The NMR-confirmed structure provides batch-to-batch consistency essential for GMP-adjacent research and process development.

Stereoselective Synthesis Using Chiral Sulfoxide Auxiliaries

Researchers conducting asymmetric synthesis requiring chiral sulfoxide auxiliaries should procure 1-bromo-2-(methylsulfinyl)benzene specifically because the ortho-bromophenyl framework can be converted to enantiomerically pure sulfoxides that effectively control stereochemistry in radical addition and cyclization reactions [1].

Automated High-Throughput Synthesis and Liquid Handling Workflows

The liquid physical state at 20°C with density 1.60 g/mL makes 1-bromo-2-(methylsulfinyl)benzene directly compatible with automated liquid handling systems. Unlike solid para-isomers that require pre-dissolution [2], this compound can be dispensed neat, reducing solvent consumption and eliminating precipitation risks in robotic workflows.

Organometallic Cross-Coupling for Complex Molecule Construction

1-Bromo-2-(methylsulfinyl)benzene enables halogen-metal exchange and subsequent cross-coupling transformations . The ortho-arrangement provides unique chelation-controlled reactivity [3] that researchers can leverage for regioselective functionalization in the synthesis of complex organic molecules, including pharmaceutical candidates and materials precursors.

Application
Selection Property
Validation Focus
Multi-step synthetic intermediate workflows
Purity-grade consistency
Batch-to-batch impurity profile review
Asymmetric synthesis with sulfoxide auxiliaries
Enantiomerically pure derivative accessibility
Stereochemical outcome reproducibility
Automated liquid handling workflows
Liquid physical state at ambient temperature
Neat dispensing compatibility and solvent reduction
Organometallic cross-coupling synthesis
Ortho-chelation-controlled reactivity
Regioselective functionalization capability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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